

SJF-8240: A Comparative Analysis of Cross-Reactivity

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Compound of Interest

Compound Name: SJF-8240

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For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the MET PROTAC® Degradar **SJF-8240**

SJF-8240 is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the c-MET receptor tyrosine kinase, a key driver in various cancers. It achieves this by linking the promiscuous kinase inhibitor foretinib to a von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, thereby targeting c-MET for ubiquitination and subsequent proteasomal degradation. While effective in degrading its primary target, the broad-spectrum activity of its foretinib warhead raises important questions about its selectivity and potential off-target effects.

This guide provides a comparative analysis of the cross-reactivity profile of **SJF-8240** against a more selective MET-targeting PROTAC, 48-284. This alternative degrader utilizes the highly selective MET inhibitor capmatinib, offering a valuable benchmark for evaluating the impact of the targeting ligand on overall degrader selectivity.

Comparative Cross-Reactivity Profile

Global proteomic analyses have revealed a stark contrast in the selectivity of **SJF-8240** and 48-284. While **SJF-8240**, derived from the multi-kinase inhibitor foretinib, induces the degradation of nine kinases, the capmatinib-based 48-284 demonstrates a significantly cleaner profile, degrading only four kinases.^[1] This highlights a critical consideration in PROTAC design: the selectivity of the targeting warhead is a key determinant of the final degrader's specificity.

Degrader	Targeting Ligand	E3 Ligase Ligand	On-Target	Off-Target Kinases Degraded	Total Kinases Degraded
SJF-8240	Foretinib	VHL	c-MET	AXL, DDR1, EPHA2, EPHB2, FLT3, MERTK, TYRO3, VEGFR2	9
48-284	Capmatinib	VHL	c-MET	PDPK1, EPHA2, PIK3R4	4

Table 1: Comparison of Kinases Degraded by **SJF-8240** and 48-284. Data compiled from quantitative mass spectrometry-based proteomics studies.

Experimental Protocols

The identification and quantification of protein degradation induced by PROTACs are typically achieved through mass spectrometry-based quantitative proteomics. A general workflow for such an experiment is outlined below.

Global Proteomics Workflow for Off-Target Identification

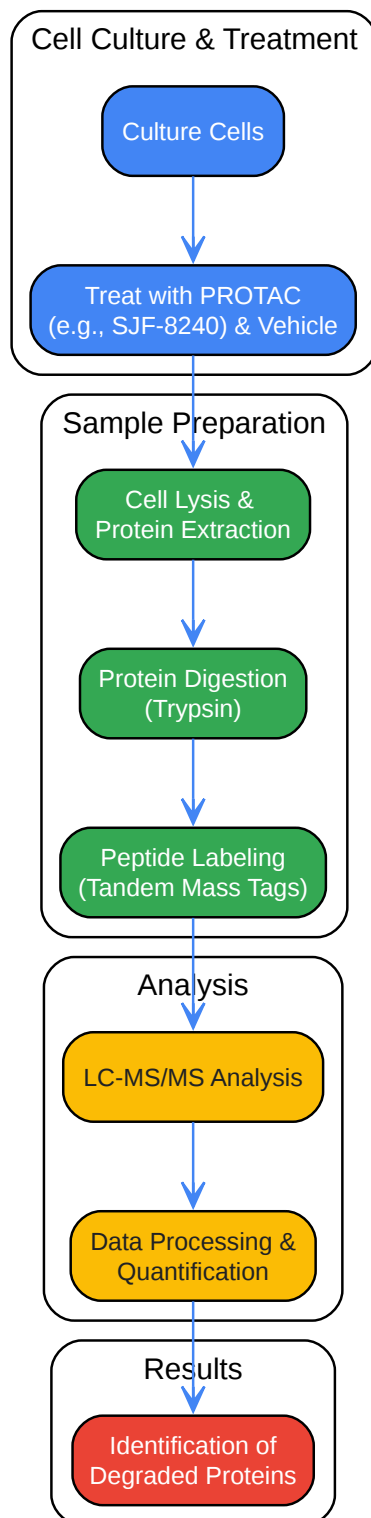
- **Cell Culture and Treatment:** A relevant human cell line (e.g., MDA-MB-231 breast cancer cells) is cultured to approximately 70-80% confluency. The cells are then treated with the PROTAC (e.g., **SJF-8240** or 48-284) at various concentrations (e.g., 100 nM and 1 μ M) and for a specified duration (e.g., 24 hours). A vehicle control (e.g., DMSO) is run in parallel.
- **Cell Lysis and Protein Extraction:** Following treatment, cells are harvested and lysed under denaturing conditions to extract the total proteome.
- **Protein Digestion and Peptide Labeling:** The extracted proteins are enzymatically digested, typically with trypsin, to generate peptides. For multiplexed quantitative analysis, the resulting peptides from each condition are labeled with isobaric tandem mass tags (TMT).

- **LC-MS/MS Analysis:** The labeled peptide samples are pooled and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptides are separated by liquid chromatography and then ionized and fragmented in the mass spectrometer.
- **Data Analysis:** The raw mass spectrometry data is processed using specialized software (e.g., MaxQuant) to identify and quantify proteins. The relative abundance of each protein in the PROTAC-treated samples is compared to the vehicle control. Proteins showing a significant reduction in abundance (typically a fold change of less than 0.8) are considered potential degradation targets.

Visualizing the Mechanism and Pathway

To better understand the context of **SJF-8240**'s activity, the following diagrams illustrate the experimental workflow for assessing cross-reactivity and the c-MET signaling pathway it modulates.

Experimental Workflow for PROTAC Cross-Reactivity Analysis

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Caption: A flowchart of the mass spectrometry-based proteomics workflow used to identify on- and off-target protein degradation induced by PROTACs like **SJF-8240**.

Caption: A diagram of the c-MET signaling cascade, which is activated by Hepatocyte Growth Factor (HGF) and leads to cell proliferation and survival through the RAS/ERK and PI3K/AKT pathways.

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References

- 1. Fluorescence based live cell imaging identifies exon 14 skipped hepatocyte growth factor receptor (MET) degraders - PMC [pmc.ncbi.nlm.nih.gov]
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